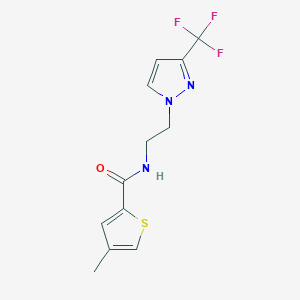
3-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline” is a complex organic compound that contains several functional groups and rings, including an indole ring and a pyridine ring . The indole ring is a key structural component of many natural products and pharmaceuticals . It’s also worth noting that the compound contains a fluorine atom, which can significantly influence its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its indole and pyridine rings, which are aromatic and contribute to the compound’s stability . The presence of the fluorine atom can also influence the compound’s electronic structure, potentially affecting its reactivity .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, compounds with similar structures have been studied. For example, indole derivatives are known to undergo a variety of reactions, including electrophilic substitution .科学的研究の応用
Molecular Docking and QSAR Studies
3-Fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline, due to its structural complexity and presence of multiple functional groups, finds relevance in molecular docking and quantitative structure-activity relationship (QSAR) studies. For instance, compounds similar to this chemical, including derivatives with fluorine substitutions, have been analyzed for their inhibitory activity against c-Met kinase, an important target in cancer research. Docking studies help in understanding the orientations and preferred active conformations of these inhibitors, while QSAR methods like Comparative Molecular Similarity Analysis (CoMSIA) and Multiple Linear Regression (MLR) are used to predict biological activities based on structural variations. Such studies are crucial for drug design and discovery, offering insights into the molecular features contributing to high inhibitory activities (Caballero et al., 2011).
Synthesis and Reactivity
The reactivity of nitrogen-containing aromatics with agents like xenon difluoride has been explored, leading to various fluorination reactions. These reactions are fundamental in synthetic organic chemistry, providing pathways to synthesize novel compounds with potential pharmacological activities. The study of such reactions can offer valuable information on the synthesis of fluorinated derivatives of this compound, which could have enhanced biological properties due to the presence of the fluorine atom (Anand & Filler, 1976).
Crystal Structure and Electronic Properties
The crystal structure analysis of compounds related to this compound, such as (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one, reveals their complex molecular geometry and electronic properties. Such studies are integral to understanding the molecular basis of the compound's reactivity and potential interactions with biological targets. Computational methods like Density Functional Theory (DFT) are employed to correlate experimental data with theoretical models, providing a deeper insight into the electronic properties and stability of these compounds (Gummidi et al., 2019).
Electrochemical and Luminescence Properties
Compounds structurally related to this compound have been studied for their electrochemical and luminescence properties. Such properties are essential for applications in materials science, especially in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The luminescence and electrochemical behavior of these compounds can be tailored through structural modifications, making them suitable for various technological applications (Vezzu et al., 2010).
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some indole derivatives have been found to inhibit the polymerization of tubulin, leading to cell apoptosis .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the synthesis of certain proteins, affecting the cell cycle and leading to cell death .
Pharmacokinetics
The pharmacokinetics of similar compounds are often studied in preclinical species and human subjects to understand their bioavailability and potential as therapeutic agents .
Result of Action
Some indole derivatives have been found to induce cell apoptosis in a dose-dependent manner, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin .
生化学分析
Cellular Effects
Indole derivatives have been shown to have a broad spectrum of biological activities, suggesting that they may influence cell function in a variety of ways . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar indole derivatives could provide insights into the potential stability, degradation, and long-term effects on cellular function of this compound .
Dosage Effects in Animal Models
Studies on similar indole derivatives could provide insights into the potential threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Indole derivatives are known to be involved in a variety of metabolic pathways, interacting with various enzymes and cofactors .
Transport and Distribution
Studies on similar indole derivatives could provide insights into the potential transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Studies on similar indole derivatives could provide insights into any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
3-fluoro-N-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3/c1-14-20(18-9-2-3-10-19(18)24-14)21(15-6-5-11-23-13-15)25-17-8-4-7-16(22)12-17/h2-13,21,24-25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAQUJCPEYVPJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
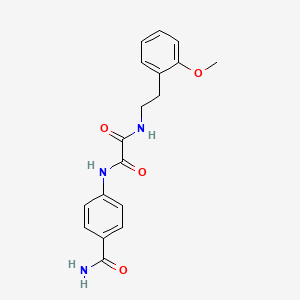
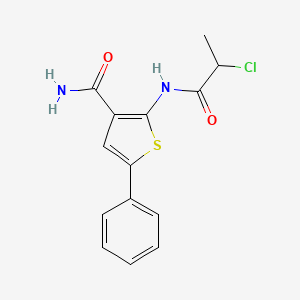
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2940354.png)
![2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2940355.png)
![2-[4-(2-Aminoethyl)phenoxy]acetamide](/img/structure/B2940360.png)
![(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide](/img/structure/B2940362.png)
![N-(3,5-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2940363.png)
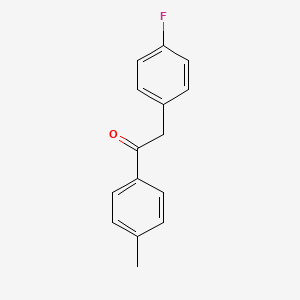
![2-Bromo-11H-benzo[b]fluoren-11-one](/img/structure/B2940366.png)

![N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2940369.png)
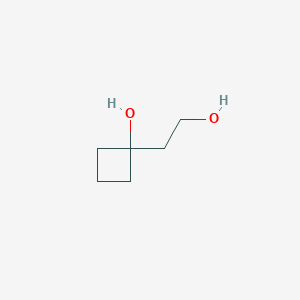
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide](/img/structure/B2940373.png)
